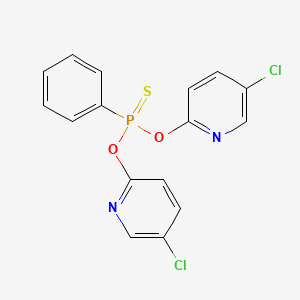
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 5-chloropyridin-2-yl groups and a phenylphosphonothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate typically involves the reaction of 5-chloropyridin-2-yl derivatives with phenylphosphonothioic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine or phosphine sulfide.
Substitution: The chlorine atoms in the 5-chloropyridin-2-yl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of phosphonates or phosphine oxides.
Reduction: Formation of phosphine or phosphine sulfide.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting the physiological functions of the organism.
Vergleich Mit ähnlichen Verbindungen
O,O-Diethyl phenylphosphonothioate: Similar in structure but with ethyl groups instead of 5-chloropyridin-2-yl groups.
O,O-Dimethyl phenylphosphonothioate: Similar in structure but with methyl groups instead of 5-chloropyridin-2-yl groups.
O,O-Bis(4-chlorophenyl) phenylphosphonothioate: Similar in structure but with 4-chlorophenyl groups instead of 5-chloropyridin-2-yl groups.
Uniqueness: O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate is unique due to the presence of the 5-chloropyridin-2-yl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
74546-80-8 |
|---|---|
Molekularformel |
C16H11Cl2N2O2PS |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
bis[(5-chloropyridin-2-yl)oxy]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H11Cl2N2O2PS/c17-12-6-8-15(19-10-12)21-23(24,14-4-2-1-3-5-14)22-16-9-7-13(18)11-20-16/h1-11H |
InChI-Schlüssel |
DCSRGYDLTYTGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(OC2=NC=C(C=C2)Cl)OC3=NC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


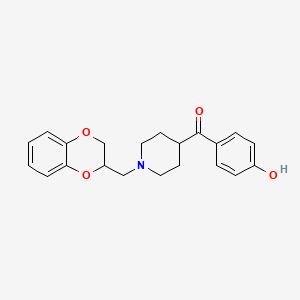
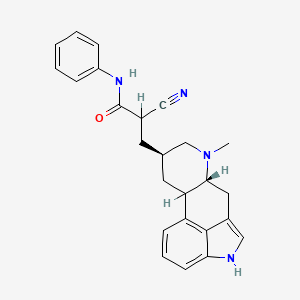
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)





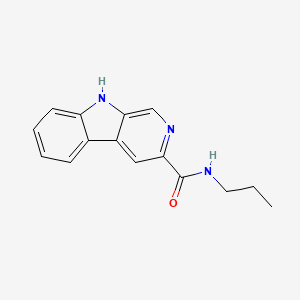
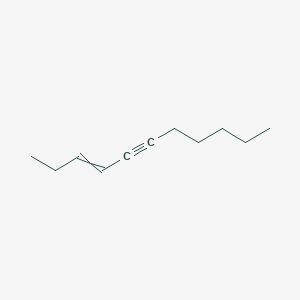
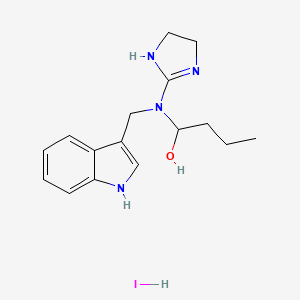
![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
methylene]-](/img/structure/B14439254.png)
